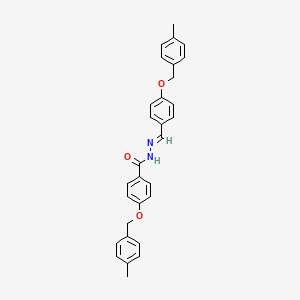![molecular formula C28H22N2O3 B15021089 4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15021089.png)
4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a combination of benzoxazole and phenol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol typically involves multiple steps. One common approach is the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-amino-6-methylbenzoxazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxyphenyl moiety but lacks the benzoxazole ring.
2-Amino-6-methylbenzoxazole: Contains the benzoxazole ring but lacks the benzyloxyphenyl moiety.
Uniqueness
4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is unique due to the combination of both benzoxazole and phenol moieties in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C28H22N2O3 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(4-phenylmethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C28H22N2O3/c1-19-7-13-25-27(15-19)33-28(30-25)24-16-22(10-14-26(24)31)29-17-20-8-11-23(12-9-20)32-18-21-5-3-2-4-6-21/h2-17,31H,18H2,1H3 |
InChI-Schlüssel |
XKJWGLWDKVKGIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)
![bis(4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15021017.png)

![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021025.png)
![Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate](/img/structure/B15021030.png)
![2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15021032.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B15021033.png)
![2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15021042.png)
![6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15021048.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021060.png)
![N-[3-(dimethylamino)phenyl]octadecanamide](/img/structure/B15021066.png)
![6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15021095.png)
